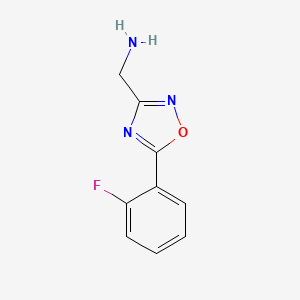

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine

Beschreibung

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with a methanamine moiety. This structure combines the electron-withdrawing fluorine atom with the oxadiazole ring, which is known for metabolic stability and bioisosteric properties. The compound is often synthesized as its hydrochloride salt (CAS: 1798733-31-9) for enhanced solubility and stability . Key physicochemical properties include:

- Molecular formula: C₉H₉ClFN₃O (hydrochloride salt)

- Molecular weight: 229.64 g/mol

- SMILES: NCc1noc(n1)c1ccccc1F.Cl

Eigenschaften

Molekularformel |

C9H8FN3O |

|---|---|

Molekulargewicht |

193.18 g/mol |

IUPAC-Name |

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |

InChI |

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |

InChI-Schlüssel |

HKUICAVZWQJAEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CN)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanamine group can be added through reductive amination of an aldehyde intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and employing catalytic hydrogenation for the reductive amination step. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The methanamine group can be oxidized to form an imine or nitrile.

Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydro-oxadiazoles.

Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its ability to form hydrogen bonds and participate in aromatic interactions makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine has potential applications as a pharmacophore in the design of new drugs. Its structural features can be exploited to develop inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved mechanical strength. It can also serve as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The bioactivity and physicochemical properties of 1,2,4-oxadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl, Br) : Enhance metabolic stability and influence binding to aromatic residues in target proteins .

- Heterocyclic Substituents (e.g., Furan) : Modify electronic properties and solubility. Furan-containing analogs (e.g., ) may exhibit distinct pharmacokinetics due to increased polarity.

- Positional Isomerism : Substitution at the 2- vs. 3-position on phenyl (e.g., 2-fluorophenyl vs. 3-bromophenyl) alters steric and electronic profiles, affecting target selectivity .

Functional Group Modifications

A. Amine Derivatives :

- Boc-Protected Analogs : Compounds like tert-butyl-N-[[5-[2-(2-pyridylmethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]carbamate (19) demonstrate synthetic utility in protecting the amine group during multi-step reactions .

- Acylated Derivatives : Acylation of the methanamine group (e.g., with imidazole or benzodioxole) enhances CNS penetration, as seen in [5-(1,3-Benzodioxol-5-ylmethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (33) .

B. Heterocyclic Fusion :

- Indazole-Oxadiazole Hybrids : Compounds such as [5-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (26) show enhanced Nav channel modulation, likely due to synergistic interactions between indazole and oxadiazole moieties .

Biologische Aktivität

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H8FN3O |

| Molecular Weight | 181.18 g/mol |

| IUPAC Name | (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine |

| PubChem CID | 28275563 |

| Appearance | Powder |

The biological activity of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is attributed to its ability to interact with various biological targets. The oxadiazole ring and the fluorophenyl group facilitate non-covalent interactions with proteins and enzymes, influencing their activity. Such interactions can lead to modulation of cellular pathways involved in cancer progression and inflammation.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. In vitro studies have shown that (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine displays cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| CEM-13 (Leukemia) | <0.1 |

Flow cytometry assays indicated that the compound induces apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways, confirming its role as a potential anticancer agent .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Recent studies indicate that compounds similar to (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine exhibit enhanced antibacterial activity against various strains:

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

These findings suggest that modifications to the oxadiazole structure can significantly enhance antibacterial efficacy.

Anti-inflammatory Activity

In vivo studies have indicated that compounds containing the oxadiazole moiety exhibit anti-inflammatory effects. For instance, a study utilizing carrageenan-induced paw edema models showed significant edema inhibition at doses comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability compared to untreated controls.

- Case Study on Antibacterial Properties : Another study assessed the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in bacterial growth compared to controls, highlighting its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.